
N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide is an organic compound with the molecular formula C8H8Cl2N2O. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a methyl group, along with an acetamide functional group. It is used in various chemical and biological research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide typically involves the reaction of 2,6-dichloro-4-methylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
化学反応の分析
Types of Reactions
N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Conversion to 2,6-dichloro-4-methylpyridine-3-carboxylic acid.
Reduction: Formation of N-(2,6-dichloro-4-methylpyridin-3-yl)amine.
科学的研究の応用
N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
- 2,6-Dichloro-N-methylpyridin-4-amine
Uniqueness
N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the acetamide group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
特性
分子式 |
C8H8Cl2N2O |
|---|---|
分子量 |
219.06 g/mol |
IUPAC名 |
N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H8Cl2N2O/c1-4-3-6(9)12-8(10)7(4)11-5(2)13/h3H,1-2H3,(H,11,13) |
InChIキー |
NXTNEKKDMJJQMR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1NC(=O)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


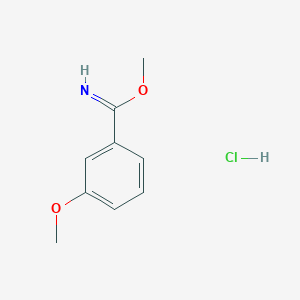
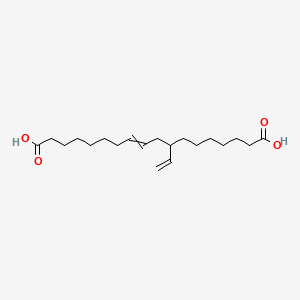
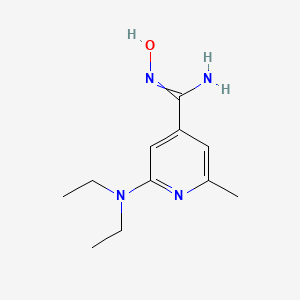


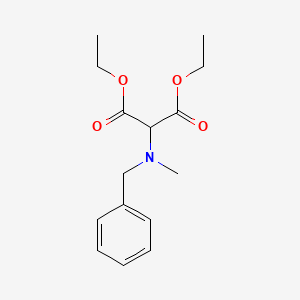
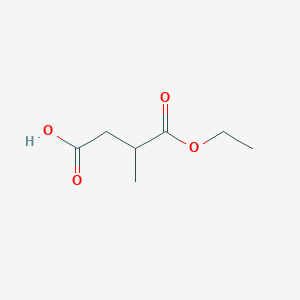
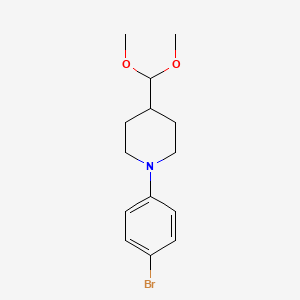
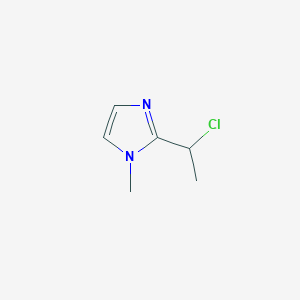
![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)


![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
![Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)
